3-Amino-4-pyrazolecarboxamide hemisulfate

Catalog No.
S671608
CAS No.
27511-79-1
M.F
C8H14N8O6S
M. Wt
350.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-pyrazolecarboxamide hemisulfate

CAS Number

27511-79-1

Product Name

3-Amino-4-pyrazolecarboxamide hemisulfate

IUPAC Name

5-amino-1H-pyrazole-4-carboxamide;sulfuric acid

Molecular Formula

C8H14N8O6S

Molecular Weight

350.32 g/mol

InChI

InChI=1S/2C4H6N4O.H2O4S/c2*5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h2*1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4)

InChI Key

UMPKASYMNORSRO-UHFFFAOYSA-N

SMILES

C1=NNC(=C1C(=O)N)N.C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O

Synonyms

3-Amino-1H-pyrazole-4-carboxamide Hemisulfate; 3-Amino-Pyrazole-4-carboxamide Hemisulfate; USP Allopurinol Related Compound A

Canonical SMILES

C1=NNC(=C1C(=O)N)N.C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O

The exact mass of the compound 3-Amino-4-pyrazolecarboxamide hemisulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-4-pyrazolecarboxamide hemisulfate (CAS 27511-79-1) is a highly stable heterocyclic building block fundamentally utilized in the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds . Unlike its free base counterpart, this hemisulfate salt isolates as a crystalline solid with a decomposition temperature of approximately 224 °C, providing excellent thermal stability and reliable stoichiometry for downstream reactions[1]. It serves as both a critical penultimate intermediate in the industrial manufacturing of allopurinol and a foundational core for advanced kinase inhibitor drug discovery .

Substituting the hemisulfate salt with the free base (CAS 5334-31-6) or crude reaction mixtures introduces severe processability and yield penalties . The free base of 3-amino-4-pyrazolecarboxamide is highly prone to oxidation and frequently isolates as an unstable, difficult-to-handle brown oil, making precise gravimetric dosing at an industrial scale nearly impossible [1]. Furthermore, the sulfate counterion plays a critical buffering role during high-temperature condensation reactions (such as with formamide at 140–150 °C), preventing premature degradation of the primary amine and ensuring high-fidelity cyclization into the fused pyrimidine ring [2].

Solid-State Handling and Precursor Processability

The isolation of 3-amino-4-pyrazolecarboxamide as a hemisulfate salt provides a robust crystalline powder, whereas the free base typically presents as a viscous brown oil or amorphous solid that is challenging to purify[1]. This crystalline nature allows for precise stoichiometric weighing and long-term storage without significant oxidative degradation.

Evidence DimensionPhysical state and handling characteristics
Target Compound DataStable crystalline powder (decomp. ~224 °C)
Comparator Or BaselineFree base (CAS 5334-31-6) isolates as an unstable brown oil
Quantified DifferenceTransition from non-weighable oil to >98% pure free-flowing solid
ConditionsStandard ambient isolation and storage

Enables reproducible scale-up and precise stoichiometric feeding in industrial reactors without specialized handling equipment.

Yield Optimization in High-Temperature Cyclization

During the synthesis of pyrazolo[3,4-d]pyrimidines, utilizing the hemisulfate salt in formamide condensation reactions at 140–150 °C yields up to 65% of the final fused product [1]. Attempting the same cyclization with unbuffered or crude free base precursors results in significantly higher byproduct formation due to uncontrolled amine reactivity at elevated temperatures .

Evidence DimensionIsolated yield of fused pyrimidine product
Target Compound Data~65% isolated yield using hemisulfate salt
Comparator Or BaselineUnbuffered free base / crude intermediates (<50% typical yield)
Quantified Difference>15% absolute increase in final API yield
ConditionsFormamide condensation at 140-150 °C for 5 hours

Directly impacts the cost-efficiency, throughput, and downstream purification requirements of API manufacturing.

Impurity Clearance via Salt Precipitation

The formation of the hemisulfate salt serves as a critical purification step following the hydrazine condensation of cyanoacetamide derivatives. Precipitating the hemisulfate from dilute sulfuric acid effectively clears residual hydrazine and morpholine, yielding a precursor with >98.0% purity, which is essential for meeting pharmacopeial standards for downstream products.

Evidence DimensionPrecursor purity and residual reagent clearance
Target Compound Data>98.0% purity via hemisulfate precipitation
Comparator Or BaselineCrude reaction mixture without salt formation
Quantified DifferenceReduction of residual hydrazine/morpholine to trace levels
ConditionsHydrolysis and acidification with dilute sulfuric acid and ice

Prevents carryover of toxic reagents into final pharmaceutical products, ensuring compliance with stringent regulatory impurity profiles.

Industrial Synthesis of Allopurinol

The hemisulfate salt is the definitive choice for the final condensation step with formamide, providing the necessary thermal stability and buffering to achieve high-yield cyclization into the xanthine oxidase inhibitor[1].

Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Discovery

Acts as a highly pure, easily weighable core scaffold for synthesizing novel libraries of p70S6 and Akt kinase inhibitors, where precise stoichiometry is required for complex multi-step derivatization without the handling issues of the free base [2].

Pharmacopeial Quality Control and Analytical Calibration

Utilized as the official reference standard (Allopurinol EP Impurity A / USP Related Compound A) for HPLC and LC-MS method validation to quantify unreacted intermediates in commercial allopurinol batches.

UNII

6H5TH7QBY8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

27511-79-1

Dates

Last modified: 08-15-2023

Explore Compound Types